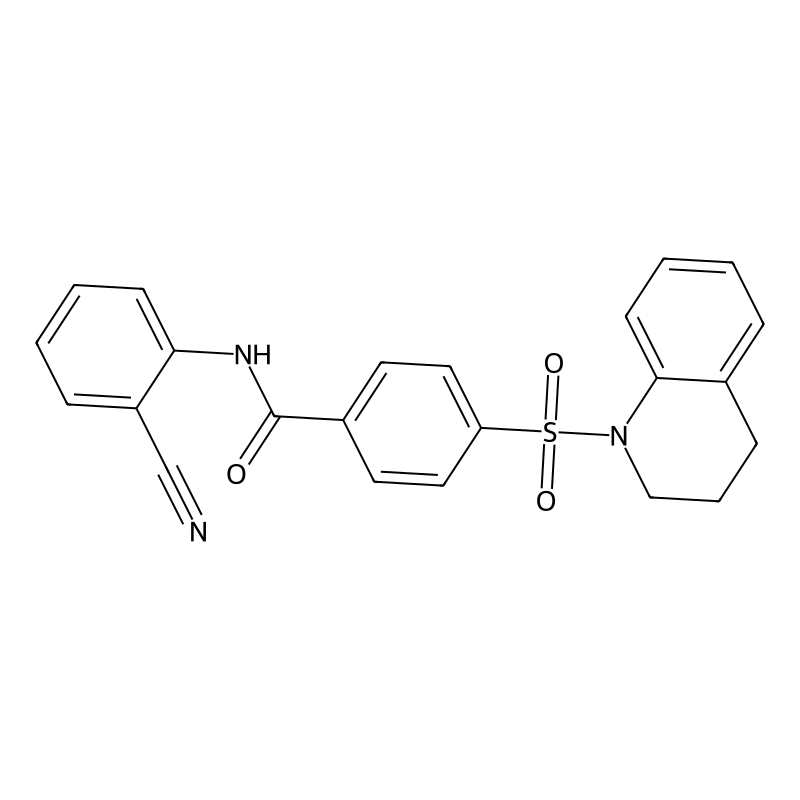

N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a complex organic compound that features a unique molecular structure combining a cyanophenyl group, a tetrahydroquinoline moiety, and a sulfonamide functional group. The compound can be described by its systematic name, which indicates the presence of multiple functional groups and structural features that contribute to its potential biological activity and applications in medicinal chemistry.

The chemical formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's structure suggests significant steric and electronic interactions due to the arrangement of its substituents, which may influence its reactivity and pharmacological properties.

The chemical behavior of N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide can be explored through various reactions typical of sulfonamides and amides. Notably:

- Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new derivatives.

- Acid-Base Reactions: The sulfonamide nitrogen is weakly basic and can participate in acid-base reactions, affecting solubility and reactivity.

- Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Specifically:

- Antiviral Activity: Some aryl sulfonamides have been shown to inhibit viral entry and replication by targeting viral proteins such as hemagglutinin in influenza viruses .

- Anticancer Potential: Tetrahydroquinoline derivatives often demonstrate cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular signaling pathways.

The specific biological activity of N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide requires further investigation through in vitro and in vivo studies.

The synthesis of N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide can be achieved through several methods:

- Condensation Reactions: A common method involves the condensation of 2-cyanophenylamine with a sulfonyl chloride derivative followed by cyclization with a suitable tetrahydroquinoline precursor.

- Coupling Reactions: Utilizing coupling agents such as palladium catalysts can facilitate the formation of the desired amide bond between the tetrahydroquinoline and the benzamide moieties.

- One-Pot Synthesis: Recent studies suggest that one-pot reactions involving multiple steps can streamline the synthesis process while maintaining high yields .

These methods are adaptable based on available reagents and desired purity levels.

N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has potential applications in:

- Pharmaceutical Development: Due to its structural features that may confer biological activity against various diseases.

- Chemical Probes: It may serve as a chemical probe in biological studies to elucidate mechanisms of action for related compounds.

- Material Science: The compound's unique properties could be explored for use in developing novel materials or sensors.

Interaction studies are crucial for understanding how N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide interacts with biological targets. These studies typically involve:

- Binding Affinity Assays: Evaluating how well the compound binds to specific proteins or enzymes.

- Cellular Uptake Studies: Investigating how effectively the compound is taken up by cells and its subsequent effects on cellular function.

- Mechanistic Studies: Understanding the biochemical pathways affected by this compound through techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy.

Similar Compounds

Several compounds share structural similarities with N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide. These include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-cyanophenyl)-4-(1,2-dihydroquinolin-1-sulfonyl)benzamide | Similar cyanophenyl group | Different quinoline derivative |

| 4-(1-benzothiazol-2-yl)-N-(2-cyanophenyl)benzamide | Benzothiazole instead of tetrahydroquinoline | Potentially different biological activity |

| N-(2-chlorophenyl)-4-(1-methylpiperidin-4-sulfonyl)benzamide | Chlorinated phenyl group | Variation in halogen substitution |

These compounds highlight the diversity within this chemical class while underscoring the unique combination of functional groups present in N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide. Each variation may lead to distinct biological profiles or reactivity patterns.